molecular formula C25H34N2O3 B6062459 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

Cat. No. B6062459
M. Wt: 410.5 g/mol
InChI Key: SLLDGWIEDGBANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as Fentanyl, is a synthetic opioid drug that is commonly used for pain management. It is a highly potent drug that is approximately 50-100 times more potent than morphine. Fentanyl is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide works by binding to and activating the mu-opioid receptors in the brain and spinal cord. This leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce side effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a highly potent drug that can be used in small amounts, making it useful in laboratory experiments. However, due to its potential for abuse and addiction, it must be handled with caution and only used for legitimate research purposes.

Future Directions

There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, including:
1. Development of new formulations: Researchers are exploring the development of new formulations of this compound that can be administered in different ways, such as transdermal patches or nasal sprays.
2. Combination therapies: this compound is being studied in combination with other drugs for the treatment of pain and other conditions.
3. Development of new drugs: Researchers are working to develop new drugs that target the mu-opioid receptor in a more selective and effective way than this compound.
4. Use in veterinary medicine: this compound is being studied for its potential use in veterinary medicine for the treatment of pain in animals.
Conclusion:
This compound is a potent opioid drug that is commonly used for pain management. It has several biochemical and physiological effects and is being studied for its potential use in the treatment of other conditions. While it has advantages for laboratory experiments, it must be handled with caution due to its potential for abuse and addiction. Further research is needed to explore the potential future directions for this compound and related drugs.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with aniline to form N-phenethyl-4-anilinopiperidine, which is then reacted with 3,4-dimethoxybenzaldehyde to form 3-(3,4-dimethoxyphenyl)-N-phenethyl-4-anilinopiperidine. The final step involves the reaction of the intermediate compound with N-methylpropanamide to form this compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its use in pain management. It is commonly used in clinical settings for the treatment of severe pain, such as in cancer patients or those undergoing surgery. This compound is also being studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-26(25(28)14-12-21-11-13-23(29-2)24(18-21)30-3)22-10-7-16-27(19-22)17-15-20-8-5-4-6-9-20/h4-6,8-9,11,13,18,22H,7,10,12,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLDGWIEDGBANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.